Cas no 2090867-60-8 (5-(trifluoromethyl)furan-2-sulfonyl chloride)

5-(trifluoromethyl)furan-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-Furansulfonyl chloride, 5-(trifluoromethyl)-
- 5-(trifluoromethyl)furan-2-sulfonyl chloride
-
- MDL: MFCD30682992
- Inchi: 1S/C5H2ClF3O3S/c6-13(10,11)4-2-1-3(12-4)5(7,8)9/h1-2H
- InChI Key: HETUNOAMOBFSBG-UHFFFAOYSA-N
- SMILES: O1C(C(F)(F)F)=CC=C1S(Cl)(=O)=O
5-(trifluoromethyl)furan-2-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320863-0.1g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 0.1g |
$337.0 | 2023-09-04 | |
Enamine | EN300-320863-0.05g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 0.05g |
$226.0 | 2023-09-04 | |
Enamine | EN300-320863-1.0g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 1g |
$971.0 | 2023-06-03 | |
Enamine | EN300-320863-5.0g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 5g |
$2816.0 | 2023-06-03 | |
A2B Chem LLC | AW35915-100mg |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 100mg |
$390.00 | 2024-04-20 | |
A2B Chem LLC | AW35915-250mg |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 250mg |
$542.00 | 2024-04-20 | |
Enamine | EN300-320863-10g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 10g |
$4176.0 | 2023-09-04 | |
Aaron | AR01BY3B-10g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 10g |
$5767.00 | 2025-02-09 | |
1PlusChem | 1P01BXUZ-50mg |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 50mg |
$332.00 | 2023-12-19 | |
1PlusChem | 1P01BXUZ-1g |
5-(trifluoromethyl)furan-2-sulfonyl chloride |
2090867-60-8 | 95% | 1g |
$1262.00 | 2023-12-19 |
5-(trifluoromethyl)furan-2-sulfonyl chloride Related Literature
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
-
Uday S. Annapure RSC Adv., 2016,6, 99774-99780
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
Additional information on 5-(trifluoromethyl)furan-2-sulfonyl chloride
5-(Trifluoromethyl)furan-2-sulfonyl chloride (CAS No 2090867-60-8)
The compound 5-(trifluoromethyl)furan-2-sulfonyl chloride, identified by the CAS registry number CAS No 2090867-60-8, is a highly reactive and versatile sulfonyl chloride derivative. This compound belongs to the class of sulfonating agents, which are widely used in organic synthesis for introducing sulfonic acid groups into various substrates. The molecule consists of a furan ring substituted with a trifluoromethyl group at the 5-position and a sulfonyl chloride group at the 2-position, making it a valuable intermediate in the synthesis of sulfonamides, sulfonates, and other sulfur-containing compounds.
Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl chlorides as key intermediates in the construction of bioactive molecules. The unique combination of electron-withdrawing groups (the trifluoromethyl group and the sulfonyl chloride moiety) in this compound renders it highly electrophilic, facilitating its use in nucleophilic substitution reactions. This property has been exploited in the development of novel pharmaceutical agents, agrochemicals, and advanced materials.
One of the most significant applications of 5-(trifluoromethyl)furan-2-sulfonyl chloride is in the synthesis of sulfonamides, which are known for their biological activity. For instance, researchers have employed this compound to synthesize potential inhibitors of enzymes involved in metabolic pathways, such as kinases and proteases. The trifluoromethyl group enhances the lipophilicity and stability of the resulting compounds, making them promising candidates for drug development.
In addition to its role in medicinal chemistry, this sulfonyl chloride has found applications in materials science. The furan ring provides a platform for constructing conjugated systems, which are essential in optoelectronic materials such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have demonstrated that derivatives of this compound can serve as building blocks for designing materials with tailored electronic properties.
The synthesis of 5-(trifluoromethyl)furan-2-sulfonyl chloride typically involves a two-step process: first, the preparation of the corresponding furan derivative with a trifluoromethyl group, followed by sulfonation using sulfur trioxide or other sulfonating agents. The reaction conditions are optimized to ensure high yield and purity, as impurities can significantly affect the reactivity and performance of the final product.
From an environmental perspective, there is growing interest in understanding the fate and toxicity of compounds like CAS No 2090867-60-8. Researchers have conducted studies to assess its biodegradability and potential impact on aquatic ecosystems. These studies are crucial for developing safe handling procedures and minimizing environmental risks associated with its use.
In conclusion, 5-(trifluoromethyl)furan-2-sulfonyl chloride is a multifaceted compound with applications spanning organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties and reactivity make it an invaluable tool for researchers aiming to develop innovative solutions across various industries. As research continues to uncover new applications and improve synthetic methodologies, this compound will likely remain a cornerstone in modern chemical synthesis.
2090867-60-8 (5-(trifluoromethyl)furan-2-sulfonyl chloride) Related Products
- 1036505-99-3(1-Phenyl-2-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine)
- 2411229-87-1(Ethyl 2-(but-2-ynoylamino)-5-chloro-1,3-dihydroindene-2-carboxylate)
- 941905-79-9(N-1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl-3-phenylpropanamide)
- 1301980-28-8(1-(3-Bromophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea)
- 1171559-74-2(1-2-(4-methoxyphenyl)ethyl-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea)
- 129101-54-8(Rivastigmine tartrate)
- 104295-62-7(Ethyl 3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylate)
- 2228687-45-2(O-(2,2-dimethyl-3-phenylpropyl)hydroxylamine)
- 1706451-51-5(3-(2-fluorobenzenesulfonyl)azetidine)
- 2138274-53-8(Sodium 4-acetamido-3-fluorobenzene-1-sulfinate)


